molecular formula C25H30N2O6 B266270 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one

Número de catálogo B266270
Peso molecular: 454.5 g/mol
Clave InChI: BNYDVOXHCDUTNM-XTQSDGFTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as CEP-33779, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.

Mecanismo De Acción

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one inhibits the activity of IKKβ, which is a key mediator of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation, cell survival, and proliferation. By inhibiting the activity of IKKβ, this compound can block the activation of NF-κB and downstream signaling pathways, leading to the inhibition of inflammation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In preclinical studies, this compound has been shown to inhibit the activation of NF-κB and downstream signaling pathways, leading to the inhibition of inflammation and the induction of apoptosis in cancer cells. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy. In addition, this compound has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well characterized. However, there are also some limitations for lab experiments with this compound. It is a potent inhibitor of IKKβ, which is involved in many cellular processes, and therefore, its off-target effects need to be carefully evaluated. In addition, the optimal dosage and administration route of this compound need to be determined for different disease models.

Direcciones Futuras

There are several future directions for the research on 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one. First, the potential therapeutic applications of this compound in various diseases need to be further evaluated in preclinical and clinical studies. Second, the off-target effects of this compound need to be carefully evaluated to ensure its safety and efficacy. Third, the optimal dosage and administration route of this compound need to be determined for different disease models. Fourth, the combination therapy of this compound with other drugs, such as chemotherapy and radiation therapy, needs to be further explored to enhance its efficacy. Fifth, the development of new analogs of this compound with improved potency and selectivity is an important future direction for the research on this compound.
In conclusion, this compound is a small molecule inhibitor that has potential therapeutic applications in various diseases. Its mechanism of action has been well characterized, and its biochemical and physiological effects have been extensively studied. Future research on this compound should focus on evaluating its safety and efficacy in preclinical and clinical studies, determining its optimal dosage and administration route for different disease models, exploring its combination therapy with other drugs, and developing new analogs with improved potency and selectivity.

Métodos De Síntesis

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis method has been described in detail in several scientific publications, including a patent by Cephalon Inc. (US 2006/0055203 A1).

Aplicaciones Científicas De Investigación

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. In preclinical studies, this compound has been shown to inhibit the activity of IKKβ, a key mediator of NF-κB signaling pathway, which is involved in the regulation of inflammation, cell survival, and proliferation. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to enhance the efficacy of chemotherapy and radiation therapy.

Propiedades

Fórmula molecular

C25H30N2O6

Peso molecular

454.5 g/mol

Nombre IUPAC

(4E)-1-[2-(dimethylamino)ethyl]-5-(4-hydroxy-3-methoxyphenyl)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]pyrrolidine-2,3-dione

InChI

InChI=1S/C25H30N2O6/c1-15(2)33-18-9-6-16(7-10-18)23(29)21-22(17-8-11-19(28)20(14-17)32-5)27(13-12-26(3)4)25(31)24(21)30/h6-11,14-15,22,28-29H,12-13H2,1-5H3/b23-21+

Clave InChI

BNYDVOXHCDUTNM-XTQSDGFTSA-N

SMILES isomérico

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC(=C(C=C3)O)OC)/[O-]

SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C=C3)O)OC)O

SMILES canónico

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC[NH+](C)C)C3=CC(=C(C=C3)O)OC)[O-]

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.